molecular formula C12H15ClO B1581446 4-tert-Butylphenacyl chloride CAS No. 21886-62-4

4-tert-Butylphenacyl chloride

Cat. No.: B1581446
CAS No.: 21886-62-4
M. Wt: 210.7 g/mol
InChI Key: LTHPBRNHHJIQME-UHFFFAOYSA-N
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Description

4-tert-Butylphenacyl chloride, also known as 1-(4-tert-butylphenyl)-2-chloroethanone, is an organic compound with the molecular formula C12H15ClO. It is a chlorinated derivative of acetophenone, characterized by the presence of a tert-butyl group at the para position of the phenyl ring. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylphenacyl chloride can be synthesized through the chlorination of 4-tert-butylacetophenone. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenacyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Reduction: Formation of 4-tert-butylphenethyl alcohol.

    Oxidation: Formation of 4-tert-butylbenzoic acid.

Scientific Research Applications

4-tert-Butylphenacyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic effects and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

    4-tert-Butylacetophenone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    4-tert-Butylbenzoyl chloride: Contains a benzoyl group instead of a phenacyl group, leading to different reactivity and applications.

    4-tert-Butylphenylacetic acid: An oxidized derivative with different chemical properties and uses.

Uniqueness: 4-tert-Butylphenacyl chloride is unique due to its combination of a reactive chlorine atom and a bulky tert-butyl group. This combination imparts specific reactivity and steric effects, making it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHPBRNHHJIQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281921
Record name 4-tert-Butylphenacyl chloride
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-62-4
Record name 2-Chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone
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Record name 21886-62-4
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Record name 4-tert-Butylphenacyl chloride
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Record name 1-(4-tert-butylphenyl)-2-chloroethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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